N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
CAS No.: 955672-88-5
Cat. No.: VC7486061
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955672-88-5 |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 |
| IUPAC Name | N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H20N2O3S/c1-13-4-3-5-18(10-13)24(22,23)19-17-7-6-15-8-9-20(14(2)21)12-16(15)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3 |
| Standard InChI Key | SCZLNRKUFWFDNZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 |
Introduction
Chemical Formula and Molecular Weight
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Chemical Formula: CHNOS
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Molecular Weight: Approximately 348 g/mol (estimated based on similar compounds)
Synthesis and Potential Applications
The synthesis of such compounds typically involves the reaction of amines with sulfonyl chlorides. For N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide, the process might involve the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with 3-methylbenzenesulfonyl chloride.
Synthesis Steps
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Preparation of 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine: This can be achieved through various methods, including the reduction of isoquinoline derivatives .
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Reaction with 3-Methylbenzenesulfonyl Chloride: The amine is then reacted with 3-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Biological Activity and Potential Uses
While specific biological data on N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is not available, compounds with similar structures have shown potential in various therapeutic areas. Tetrahydroisoquinolines are known for their neuroprotective and anticonvulsant properties , while benzenesulfonamides have been explored for their enzyme inhibitory activities .
Potential Therapeutic Areas
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Neuroprotection: Given the neuroprotective properties of tetrahydroisoquinolines, this compound might have potential in neurodegenerative diseases.
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Enzyme Inhibition: The benzenesulfonamide part could contribute to enzyme inhibitory activities, useful in conditions like glaucoma or cancer.
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